molecular formula C11H11N B12975964 N-cyclopropyl-3-ethynylaniline

N-cyclopropyl-3-ethynylaniline

Cat. No.: B12975964
M. Wt: 157.21 g/mol
InChI Key: OYDLMUUUQXIKOF-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-ethynylaniline is an aromatic amine characterized by a cyclopropyl group attached to the nitrogen atom of an aniline derivative and an ethynyl (-C≡CH) substituent at the third position of the benzene ring. The cyclopropyl group introduces strain and unique electronic effects, while the ethynyl moiety offers reactivity for click chemistry or polymerization.

Properties

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

N-cyclopropyl-3-ethynylaniline

InChI

InChI=1S/C11H11N/c1-2-9-4-3-5-11(8-9)12-10-6-7-10/h1,3-5,8,10,12H,6-7H2

InChI Key

OYDLMUUUQXIKOF-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)NC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-3-ethynylaniline typically involves the reaction of 3-ethynylaniline with cyclopropylamine. One common method is the copper-promoted N-cyclopropylation of anilines, where cyclopropylboronic acid is used as a cyclopropylating agent in the presence of copper(II) acetate, 2,2’-bipyridine, and a base such as sodium carbonate . The reaction is carried out in dichloroethane under an air atmosphere, yielding the desired N-cyclopropyl derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-3-ethynylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine for halogenation or nitric acid for nitration.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of ethyl-substituted derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-ethynylaniline involves its ability to participate in various chemical reactions due to the presence of the cyclopropyl and ethynyl groups. These groups can undergo cycloaddition reactions, forming new carbon-carbon bonds and leading to the synthesis of complex molecules . The compound’s reactivity is influenced by the electronic properties of the substituents on the benzene ring and the nitrogen atom.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares N-cyclopropyl-3-ethynylaniline with three analogs from the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Applications/Reactivity Notes Safety Notes
This compound C₁₁H₁₁N (est.) ~157.2 (est.) Cyclopropyl (N), ethynyl (C3) Aromatic amine, alkyne Potential for polymerization, drug design (hypothetical) Not reported
N-benzyl-3-nitroaniline C₁₃H₁₂N₂O₂ 240.25 Benzyl (N), nitro (C3) Aromatic amine, nitro Versatile intermediate in organic synthesis Requires safety precautions
N-Cyclopropyl-N'-pyridin-3-ylmethyl-oxalamide C₁₃H₁₄N₃O₂ (est.) ~260.3 (est.) Cyclopropyl (N), pyridinylmethyl (N') Amide, pyridine Likely ligand in coordination chemistry or bioactive agent Data not available
N-[1-(3-chlorophenyl)ethyl]-3-ethynylaniline C₁₆H₁₄ClN 255.74 Chlorophenyl ethyl (N), ethynyl (C3) Aromatic amine, alkyne, Cl Possible use in pharmaceuticals or agrochemicals Not reported

Key Differences and Implications

Electronic and Steric Effects
  • The ethynyl group’s sp-hybridized carbon enables reactions like Huisgen cycloaddition .
  • N-benzyl-3-nitroaniline: The nitro group (-NO₂) is strongly electron-withdrawing, directing electrophilic substitution to meta/para positions. Benzyl groups increase lipophilicity but may reduce metabolic stability .
  • N-[1-(3-chlorophenyl)ethyl]-3-ethynylaniline : The chlorine atom adds electronegativity and lipophilicity, which could improve membrane permeability in drug candidates .

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